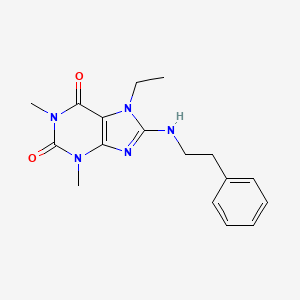
7-Ethyl-1,3-dimethyl-8-((2-phenylethyl)amino)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-1,3-dimethyl-8-((2-phenylethyl)amino)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is 327.16952493 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Ethyl-1,3-dimethyl-8-((2-phenylethyl)amino)-3,7-dihydro-1H-purine-2,6-dione, also known as Fenethylline, is a compound that exhibits a range of biological activities. This article reviews its pharmacological properties, including its interactions with neurotransmitter systems and its potential therapeutic applications.
- Molecular Formula: C18H23N5O2
- Molecular Weight: 341.4075 g/mol
- CAS Registry Number: 3736-08-1
- IUPAC Name: this compound
Fenethylline functions primarily as a stimulant and has been studied for its effects on various neurotransmitter systems. Its structure is a hybrid of xanthine and amphetamine derivatives, which allows it to interact with multiple biological targets.
Dopamine Receptor Affinity
Research indicates that Fenethylline exhibits affinity for dopamine receptors. Specifically:
- Dopamine D1 Receptors: Showed weak activity at concentrations up to 1 µM.
- Dopamine D2 Receptors: Affinity in the micromolar range with Ki values around 4.39 µM for certain derivatives .
Phosphodiesterase Inhibition
Fenethylline has been identified as a phosphodiesterase (PDE) inhibitor:
- PDE4B1 and PDE10A Inhibition: The compound demonstrated IC50 values ranging from 2.30 µM to 5 µM across various substitutions in the N7 position of the xanthine core .
Biological Activity Overview
| Activity Type | Description | IC50 / Ki Values |
|---|---|---|
| Dopamine D2 Receptor | Moderate affinity; potential for neuropharmacological effects | Ki = 4.39 µM |
| PDE Inhibition | Effective against PDE4B1 and PDE10A | IC50 = 2.30 - 5 µM |
| Antioxidant Activity | Limited antioxidant capacity compared to quercetin | Lower than quercetin |
Neurodegenerative Diseases
Recent studies have explored the potential of Fenethylline as a multitarget drug for treating neurodegenerative diseases. Its ability to modulate dopamine levels could be beneficial in conditions like Parkinson's disease .
Anti-inflammatory Effects
While not the primary focus of Fenethylline research, related compounds have shown significant anti-inflammatory properties. For example, derivatives with similar structures demonstrated inhibition of COX enzymes (IC50 values around 0.04 μmol) which could indicate possible anti-inflammatory effects of Fenethylline .
Case Studies
A study conducted on xanthine–dopamine hybrid molecules revealed that modifications in the structure of compounds like Fenethylline can enhance their neuropharmacological effects. The introduction of specific substituents led to improved receptor affinity and enzyme inhibition profiles .
Propiedades
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)18-11-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMCKMVLGAQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














